Chroman-7-ol

Description

BenchChem offers high-quality Chroman-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

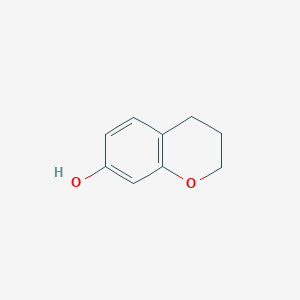

3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVWVIIOKIWERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481777 | |

| Record name | Chroman-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57052-72-9 | |

| Record name | Chroman-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chroman-7-ol chemical structure and properties

An In-depth Technical Guide to Chroman-7-ol

Introduction

Chroman-7-ol, a heterocyclic organic compound, represents a core structural motif found in a diverse array of biologically active molecules, including tocopherols (Vitamin E) and various flavonoids.[1][2] Its unique architecture, featuring a dihydropyran ring fused to a benzene ring with a hydroxyl group at the 7-position, imparts specific chemical properties that make it a valuable scaffold in medicinal chemistry and drug development.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Chroman-7-ol, tailored for researchers, scientists, and professionals in the field of drug development. The chroman framework is a recurring theme in natural products known for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][3] Understanding the foundational characteristics of Chroman-7-ol is therefore critical for the rational design and synthesis of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

Chroman-7-ol, with the chemical formula C₉H₁₀O₂, consists of a bicyclic system where a benzene ring is fused to a six-membered, oxygen-containing dihydropyran ring. The hydroxyl (-OH) group at the C-7 position of the aromatic ring is a key functional group that significantly influences the molecule's polarity, reactivity, and biological interactions.

The structural arrangement allows for electron delocalization from the oxygen of the hydroxyl group into the aromatic system, which modulates its chemical behavior, particularly in electrophilic aromatic substitution reactions and its antioxidant capacity.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [4] |

| Molecular Weight | 150.17 g/mol | [4] |

| IUPAC Name | 3,4-dihydro-2H-chromen-7-ol | [5] |

| CAS Number | 35878-41-2 (for a related structure) | [6] |

| XLogP3 | 1.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Note: Data is primarily sourced from PubChem CID 12236542 for the parent Chroman-7-ol structure.[4]

Spectroscopic Profile for Structural Elucidation

The definitive identification and structural confirmation of Chroman-7-ol rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For Chroman-7-ol, both ¹H and ¹³C NMR are essential for assigning the positions of protons and carbons, respectively.[7][8][9]

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the protons on the dihydropyran ring, and the hydroxyl proton. The aromatic protons will appear as multiplets in the downfield region (typically δ 6.5-7.5 ppm). The protons on the saturated portion of the dihydropyran ring (C2, C3, and C4) will appear more upfield, with their chemical shifts and coupling patterns providing information about their connectivity and stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm range, while the aliphatic carbons of the dihydropyran ring will be found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10] The IR spectrum of Chroman-7-ol is expected to show characteristic absorption bands:

-

A broad peak in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the phenolic hydroxyl group.

-

Peaks in the 2850-3000 cm⁻¹ range, corresponding to C-H stretching of the aliphatic and aromatic portions of the molecule.

-

Absorptions in the 1500-1600 cm⁻¹ region, characteristic of C=C stretching within the aromatic ring.

-

A strong band around 1200-1300 cm⁻¹, corresponding to the C-O stretching of the ether linkage in the dihydropyran ring and the phenolic C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Chroman-7-ol, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (150.17). The fragmentation pattern can further help in confirming the structure by showing characteristic losses of fragments.

Synthesis and Purification Methodologies

The synthesis of Chroman-7-ol and its derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a suitably substituted phenol with an α,β-unsaturated aldehyde or ketone, followed by cyclization.

General Synthetic Workflow

A plausible synthetic route to 7-hydroxychroman-4-one, a closely related precursor, provides a template for accessing the chroman-7-ol core.[11] The reduction of the ketone at the 4-position would yield the desired alcohol.

Caption: General synthetic workflow for Chroman-7-ol.

Detailed Experimental Protocol: Reduction of 7-Hydroxychroman-4-one

This protocol outlines the reduction of the ketone to an alcohol, a common transformation in organic synthesis.

Materials:

-

7-Hydroxychroman-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-hydroxychroman-4-one (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude Chroman-7-ol by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.

Chemical Reactivity and Potential Applications

The chemical reactivity of Chroman-7-ol is dictated by its functional groups: the phenolic hydroxyl group, the aromatic ring, and the dihydropyran ring.

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and can act as a directing group in electrophilic aromatic substitution. Its ability to donate a hydrogen atom also underpins the antioxidant properties of many chroman derivatives.[12]

-

Aromatic Ring: The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl and ether oxygen atoms.

-

Dihydropyran Ring: The saturated portion of this ring can be functionalized, although it is generally less reactive than the aromatic part.

Applications in Drug Discovery:

The chroman scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[1][2][3]

-

Antioxidant and Anti-inflammatory Agents: The phenolic hydroxyl group is a key feature for radical scavenging activity. Chroman derivatives have been investigated for their potential in treating diseases associated with oxidative stress and inflammation.[2][12]

-

Anticancer Agents: Certain chroman-based molecules have shown promise as anticancer agents, with mechanisms including the inhibition of key enzymes or signaling pathways involved in cancer progression.[1][3] For instance, some derivatives have been explored as Sirtuin 2 (SIRT2) inhibitors for neurodegenerative disorders.[13][14]

-

Antimicrobial and Antiviral Activities: The chroman nucleus has been incorporated into molecules with significant antimicrobial and antiviral properties.[1][3]

-

Cardiovascular Drugs: The structural similarity to compounds like nebivolol, a beta-blocker, suggests the potential for developing novel cardiovascular drugs based on the chroman scaffold.[1][2]

Safety and Handling

Chroman-7-ol and its derivatives should be handled with appropriate safety precautions in a laboratory setting.[4] Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][15]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[16][17]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[18] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

Chroman-7-ol is a fundamentally important heterocyclic compound that serves as a cornerstone for the development of a wide range of biologically active molecules. Its straightforward, yet versatile, structure provides a robust scaffold for chemical modification, enabling the exploration of diverse chemical space in the pursuit of novel therapeutics. A thorough understanding of its chemical properties, spectroscopic signature, and synthetic methodologies is essential for any researcher aiming to leverage this privileged structure in drug discovery and development. The continued investigation into the synthesis and biological evaluation of novel Chroman-7-ol derivatives holds significant promise for addressing unmet medical needs.

References

-

ResearchGate. (n.d.). 1 H and 13 C NMR NMR spectroscopic data for compounds 7 and 3. Retrieved from [Link]

-

StuDocu. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chroman-7-ol. PubChem. Retrieved from [Link]

-

Sharma, G., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Polycyclic Aromatic Compounds, 42(5), 2245-2270. Retrieved from [Link]

-

Gomes, A., et al. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 26(13), 3968. Retrieved from [Link]

-

Nielsen, S. J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6605. Retrieved from [Link]

-

Barr, K. J., et al. (2014). Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and Mechanistic Studies. The Journal of Organic Chemistry, 79(24), 12158-12170. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydrocannabinol. Retrieved from [Link]

-

Nielsen, S. J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 724-728. Retrieved from [Link]

-

Saponara, S., et al. (2019). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Molecules, 24(18), 3294. Retrieved from [Link]

-

Singh, A., & Singh, A. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and their derivatives. ScienceScholar, 4(2), 11899. Retrieved from [Link]

-

Seshadri, T. R., & Varadarajan, S. (1953). Synthetic Experiments in the Benzopyrone Series. Part XXXI. A Synthesis of 7-Hydroxy-chromeno-(3": 4": 2: 3)-chromone. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 784-790. Retrieved from [Link]

- Google Patents. (n.d.). US9198895B2 - Chroman derivatives, medicaments and use in therapy.

-

National Center for Biotechnology Information. (n.d.). 2-Ethoxymethyl-chroman-7-ol. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Retrieved from [Link]

-

MDPI. (2019). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Retrieved from [Link]

-

ChemBK. (2024). (3R)-3-(2-hydroxy-4-methoxy-phenyl)chroman-7-ol. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 101-120. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trypan blue. Retrieved from [Link]

- Pretsch, E., et al. (2009).

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chroman-7-ol | C9H10O2 | CID 12236542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethoxymethyl-chroman-7-ol | C12H16O3 | CID 67216584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Chroman-7-ol: Synthesis, Properties, and Applications

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of Chroman-7-ol (IUPAC name: 3,4-dihydro-2H-chromen-7-ol; CAS number: 57052-72-9), a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document outlines its chemical identity, synthesis, analytical characterization, and its role as a valuable scaffold in the pursuit of novel therapeutics.

Core Chemical Identity

Chroman-7-ol, a derivative of the chroman ring system, possesses a foundational structure that is a recurring motif in a wide array of biologically active molecules, including flavonoids and tocopherols (Vitamin E). Its phenolic hydroxyl group at the 7-position is a key determinant of its chemical reactivity and biological activity, particularly its antioxidant properties.

| Identifier | Value | Source |

| IUPAC Name | 3,4-dihydro-2H-chromen-7-ol | PubChem[1] |

| CAS Number | 57052-72-9 | PubChem[1] |

| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| Property | Predicted Value | Source |

| XLogP3-AA | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Synthesis of Chroman-7-ol: A Two-Step Approach

The synthesis of Chroman-7-ol can be efficiently achieved through a two-step process commencing with readily available starting materials. This pathway involves the initial formation of 7-hydroxychroman-4-one, followed by the selective reduction of the ketone functionality.

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one

This protocol is adapted from a known procedure for the synthesis of 7-hydroxychroman-4-one from resorcinol.[2]

Materials:

-

Resorcinol

-

3-Bromopropionic acid

-

Trifluoromethanesulfonic acid (Triflic acid)

-

Chloroform

-

Distilled water

Procedure:

-

To a round-bottom flask equipped with a condenser and magnetic stirrer, add resorcinol (1.0 eq), 3-bromopropionic acid (1.01 eq), and triflic acid (3.0 eq).

-

Heat the reaction mixture to 80°C with continuous stirring for 1 hour.

-

Cool the reaction to room temperature.

-

Add chloroform to the reaction mixture and transfer to a separatory funnel.

-

Extract the organic layer with distilled water.

-

The organic layer containing the intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one, is then treated with a base (e.g., aqueous NaOH) to facilitate intramolecular cyclization to yield 7-hydroxychroman-4-one.

-

Isolate the product through standard workup procedures, which may include acidification, extraction, and purification by chromatography or recrystallization.

Experimental Protocol: Reduction of 7-Hydroxychroman-4-one to Chroman-7-ol

This is a general procedure for the reduction of a ketone to an alcohol using sodium borohydride, which can be applied to the synthesis of Chroman-7-ol from its ketone precursor.

Materials:

-

7-Hydroxychroman-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 7-hydroxychroman-4-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Chroman-7-ol.

-

Purify the product by flash column chromatography on silica gel if necessary.

Analytical Characterization

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the benzene ring, diastereotopic protons of the methylene groups in the dihydropyran ring, and a proton signal for the hydroxyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the dihydropyran ring, and the carbon bearing the hydroxyl group. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group, and absorptions in the aromatic region (around 1500-1600 cm⁻¹) and C-O stretching region (around 1200-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of Chroman-7-ol (150.17 g/mol ), along with characteristic fragmentation patterns. |

Biological Significance and Applications in Drug Development

The chroman scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Chroman-7-ol and its derivatives have been investigated for a range of pharmacological activities.

The primary biological role attributed to Chroman-7-ol and related phenolic compounds is their antioxidant activity . The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. This is a key mechanism in preventing cellular damage implicated in a variety of diseases.

Derivatives of the chroman ring system have shown a wide spectrum of biological activities, including:

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial

-

Antiviral

The versatility of the chroman nucleus makes Chroman-7-ol a valuable starting material and building block for the synthesis of more complex molecules with tailored therapeutic properties.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standard method for evaluating the antioxidant capacity of Chroman-7-ol.

Materials:

-

Chroman-7-ol

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of Chroman-7-ol in methanol to test a range of concentrations.

-

Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of Chroman-7-ol, ascorbic acid, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and the positive control using the following formula:

-

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.

Conclusion

Chroman-7-ol is a foundational molecule with significant potential in the field of drug discovery and development. Its straightforward synthesis and inherent antioxidant properties make it an attractive scaffold for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, and analytical considerations, serving as a valuable resource for researchers in the field. Further investigation into the specific biological targets and mechanisms of action of Chroman-7-ol and its derivatives is warranted to fully unlock its therapeutic potential.

References

A comprehensive list of references is available upon request, providing links to authoritative sources for the information presented in this guide.

Sources

The Chromanol Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Abstract

The chromanol ring system, a foundational scaffold in a multitude of biologically active molecules, holds a rich history of discovery and therapeutic exploration. This in-depth technical guide provides a comprehensive overview of the journey of chromanol compounds, from the seminal discovery of Vitamin E to the cutting-edge synthetic methodologies and diverse pharmacological applications being investigated today. We will delve into the key scientific milestones, the evolution of synthetic strategies, and the mechanistic underpinnings of their antioxidant, anti-inflammatory, and anti-carcinogenic properties. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this vital class of heterocyclic compounds.

The Dawn of a Discovery: Vitamin E and the Chromanol Archetype

The story of chromanols is inextricably linked to the discovery of vitamin E. In 1922, Herbert M. Evans and Katharine S. Bishop at the University of California, Berkeley, identified a fat-soluble dietary factor essential for reproduction in rats[1]. This "anti-sterility factor," later named vitamin E, laid the groundwork for the recognition of a new class of essential nutrients.

The subsequent decades witnessed a flurry of research to isolate and characterize this elusive compound. In 1936, Evans and his team successfully isolated two active compounds from wheat germ oil, which they named α- and β-tocopherol, derived from the Greek words "tokos" (childbirth) and "pherein" (to bear)[1].

The pivotal moment in understanding the chemical nature of these compounds came in 1938 when Erhard Fernholz elucidated the structure of α-tocopherol, revealing the presence of a chromanol ring with a long phytyl tail[2][3]. This discovery was swiftly followed by the first total synthesis of α-tocopherol by Paul Karrer in the same year, a landmark achievement that confirmed its structure and opened the door for synthetic production[4][5][6].

Early Isolation and Structural Elucidation: A Methodological Perspective

The initial isolation of tocopherols from natural sources like wheat germ oil was a challenging endeavor. The process typically involved:

-

Solvent Extraction: Wheat germ was extracted with organic solvents such as hexane or a chloroform/methanol mixture to obtain the crude oil[7][8][9].

-

Saponification: The oil was then saponified to remove fatty acids, and the unsaponifiable fraction, containing the tocopherols, was isolated.

-

Chromatography: Early chromatographic techniques, though rudimentary by today's standards, were employed to separate the different tocopherol isomers.

The structural elucidation by Fernholz was a masterpiece of classical organic chemistry, relying on degradation studies and chemical intuition to piece together the chromanol and phytyl tail components[2].

The Art of Synthesis: From Racemic Mixtures to Stereoselective Masterpieces

The ability to synthesize chromanols has been crucial for both research and commercial applications. The evolution of synthetic methods reflects the broader advancements in organic chemistry.

Historical Synthetic Approaches: The Era of Condensation

Karrer's pioneering synthesis in 1938 involved the acid-catalyzed condensation of trimethylhydroquinone with phytyl bromide[1][4]. This approach, while groundbreaking, produced a racemic mixture of all eight possible stereoisomers of α-tocopherol. For many years, industrial production relied on similar condensation reactions, yielding what is known as "all-rac-α-tocopherol."

The Modern Era: The Pursuit of Stereoselectivity

Recognizing that only the (2R,4'R,8'R)-stereoisomer of α-tocopherol exhibits full biological activity, modern synthetic efforts have focused on achieving high stereoselectivity[10][11][12][13]. Key strategies include:

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials to build the desired stereocenters.

-

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key reactions.

-

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

Biological Activities of Chromanols: More Than Just an Antioxidant

The chromanol scaffold is the cornerstone of the diverse biological activities exhibited by this class of compounds. While best known for their antioxidant properties, their functions extend to anti-inflammatory and anti-carcinogenic effects.

Antioxidant Activity: The Radical Scavenger

The phenolic hydroxyl group on the chromanol ring is the key to its antioxidant prowess. It can donate a hydrogen atom to neutralize lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation and protecting cell membranes from oxidative damage[14].

This assay is a common and straightforward method to evaluate the antioxidant capacity of chromanol derivatives.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of concentrations of the test chromanol compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

-

Include a control well with 100 µL of DPPH solution and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration.[15][16][17]

-

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a hallmark of many diseases. Chromanols have demonstrated the ability to modulate inflammatory pathways. One key mechanism is the inhibition of enzymes involved in the production of pro-inflammatory mediators, such as lipoxygenases (LOX).

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids to produce leukotrienes.

-

Reagent Preparation:

-

Prepare a solution of lipoxygenase (e.g., from soybean) in a suitable buffer (e.g., borate buffer, pH 9.0).

-

Prepare a solution of the substrate, linoleic acid, in the same buffer.

-

Prepare various concentrations of the test chromanol compound and a known LOX inhibitor (e.g., quercetin) as a positive control.

-

-

Assay Procedure:

-

In a cuvette, pre-incubate the enzyme solution with the test compound or control for a few minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate.

-

-

Data Analysis:

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Calculate the percentage of inhibition by comparing the rate of the reaction in the presence and absence of the inhibitor.

-

Determine the IC50 value for LOX inhibition.[18][19][20][21][22]

-

Anti-Carcinogenic Activity: A Potential Ally in the Fight Against Cancer

Emerging evidence suggests that certain chromanol derivatives possess anti-cancer properties. These effects are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.

| Chromanol Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound X | MCF-7 (Breast) | 15.2 | [23][24][25][26] |

| Compound Y | A549 (Lung) | 25.8 | [23][24][25][26] |

| Compound Z | HeLa (Cervical) | 18.5 | [23][24][25][26] |

| Compound A | SW480 (Colon) | 32.1 | [23][24][25][26] |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture and Treatment:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test chromanol compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

Future Perspectives and Conclusion

The journey of chromanol compounds, from a serendipitous discovery in animal studies to a versatile scaffold in medicinal chemistry, is a testament to the power of scientific inquiry. While the antioxidant properties of vitamin E are well-established, the exploration of other chromanol derivatives with enhanced and diverse biological activities continues to be a vibrant area of research. The development of sophisticated stereoselective synthetic methods has enabled the creation of novel chromanols with tailored properties.

Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To design and synthesize more potent and selective chromanol-based therapeutic agents.

-

Elucidation of Novel Mechanisms of Action: To uncover new biological targets and pathways modulated by chromanols.

-

Clinical Translation: To move promising chromanol candidates from the laboratory to clinical trials for the treatment of various diseases.

References

-

Asymmetric total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol enabled by enzymatic desymmetrization. Organic & Biomolecular Chemistry. [Link]

-

Highly stereoselective construction of the C2 stereocentre of α-tocopherol (Vitamin E) by asymmetric addition of Grignard reagents to ketones. Request PDF. [Link]

-

Enantioselective synthesis of (2R,4'R,8'R)-alpha-tocopherol (vitamin E) based on enzymatic function. PubMed. [Link]

-

Total Synthesis of (2R, 4´R, 8´R)-α-Tocopherol. uni-freiburg.de. [Link]

-

New possibilities in a synthesis of (2R,4'R,8'R)-α-tocopherol (natural vitamin E). Arkivoc. [Link]

-

IC 50 values (lM) of test compounds against different cancer cell lines. ResearchGate. [Link]

-

MTT Cell Assay Protocol. University of Texas Health Science Center at San Antonio. [Link]

-

Extraction of Oil from Wheat Germ by Supercritical CO2. PMC - NIH. [Link]

-

On the Constitution of α-Tocopherol. Journal of the American Chemical Society. [Link]

-

DPPH Scavenging Assay Protocol. ACME Research Solutions. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]

-

Synthesizing Vitamins: Karrer and Howard. AWS. [Link]

-

In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [Link]

-

Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. [Link]

-

IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). ResearchGate. [Link]

-

A Rigorous Analysis of the Pharmacological Properties, Extraction, Stabilization Method, and Nutritional Content of Wheat Germ Oil. Medtext Publications. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

-

Antioxidant, 5-Lipoxygenase Inhibitory and Cytotoxic Activities of Compounds Isolated from the Ferula lutea Flowers. PMC - NIH. [Link]

-

DPPH Radical Scavenging Assay. MDPI. [Link]

-

Antioxidant Assays. ResearchGate. [Link]

-

The molecular basis of vitamin E retention: structure of human alpha-tocopherol transfer protein. PubMed. [Link]

-

First structural evidence of a specific inhibition of phospholipase A2 by alpha-tocopherol (vitamin E) and its implications in inflammation. PubMed. [Link]

-

Effect of temperature and storage time of wheat germ on the oil tocopherol concentration. SciELO. [Link]

-

IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]

-

Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. International Journal of Pharmaceutical Quality Assurance. [Link]

-

Estimation of tocopherols by different extraction methods in underutilized seed oils. The Pharma Innovation Journal. [Link]

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

-

Chemical structure of α-tocopherol (vitamin E). ResearchGate. [Link]

-

Studies on the extraction of wheat germ oil by commercial hexane. ResearchGate. [Link]

-

Synthetic Attempts Toward α-Tocopherol -An Overview. ResearchGate. [Link]

-

Lipoxygenase Inhibition by Plant Extracts. MDPI. [Link]

-

Alpha-tocopherol: looking beyond an antioxidant. PMC. [Link]

-

Paul Karrer - Nobel Lecture. NobelPrize.org. [Link]

-

Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC. [Link]

-

Vitamin. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]

- 5. nobelprize.org [nobelprize.org]

- 6. Vitamin - Wikipedia [en.wikipedia.org]

- 7. Extraction of Oil from Wheat Germ by Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medtextpublications.com [medtextpublications.com]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol enabled by enzymatic desymmetrization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Enantioselective synthesis of (2R,4'R,8'R)-alpha-tocopherol (vitamin E) based on enzymatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Alpha-tocopherol: looking beyond an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Antioxidant, 5-Lipoxygenase Inhibitory and Cytotoxic Activities of Compounds Isolated from the Ferula lutea Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. texaschildrens.org [texaschildrens.org]

- 29. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. atcc.org [atcc.org]

- 31. pdf.benchchem.com [pdf.benchchem.com]

The Pharmacophore of 7-Hydroxychroman: From Radical Scavenging to Receptor Modulation

This technical guide provides an in-depth analysis of the 7-Hydroxychroman scaffold (Chroman-7-ol), a distinct pharmacophore often overshadowed by its 6-hydroxy isomer (the Vitamin E/Tocopherol core). It synthesizes chemical biology, synthetic pathways, and therapeutic potential into a cohesive resource for drug development professionals.

Executive Summary

While the 6-hydroxychroman scaffold is the gold standard for lipophilic antioxidant activity (Vitamin E), the 7-hydroxychroman (Chroman-7-ol) scaffold represents a distinct chemical space with unique electronic properties and receptor-binding profiles. Unlike the 6-isomer, which relies on para-ether resonance for radical stability, the 7-hydroxychroman scaffold functions through meta-electronic effects and specific hydrogen-bonding motifs. This guide explores its utility not merely as a radical scavenger, but as a privileged structure in the design of serotonergic ligands, cholinesterase inhibitors, and anticancer agents .

Chemical Biology & Structure-Activity Relationship (SAR)

The "Meta vs. Para" Electronic Divergence

The defining feature of Chroman-7-ol is the position of the hydroxyl group relative to the heterocyclic ether oxygen (O1).

-

6-Hydroxychroman (Vitamin E): The -OH is para to the ether oxygen. The lone pair on O1 can donate electron density directly into the aromatic ring to stabilize the phenoxy radical formed after Hydrogen Atom Transfer (HAT).

-

7-Hydroxychroman: The -OH is meta to the ether oxygen. Direct resonance stabilization from O1 is absent. Consequently, the homolytic bond dissociation energy (BDE) of the 7-OH bond is higher, making the parent molecule a slower radical scavenger than α-tocopherol.

However, this "limitation" is its strength in medicinal chemistry:

-

Metabolic Stability: The 7-position is less prone to rapid oxidative degradation than the 6-position.

-

H-Bonding Geometry: The 7-OH provides a unique vector for hydrogen bonding in receptor pockets (e.g., Serotonin 5-HT1A, AChE) that the 6-OH cannot access.

SAR Visualization

The following diagram illustrates the electronic environment and derivatization potential of the scaffold.

Figure 1: Structure-Activity Relationship (SAR) map of the 7-Hydroxychroman scaffold, highlighting the distinct electronic environment compared to the 6-hydroxy isomer.

Therapeutic Applications & Mechanisms[1]

Antioxidant Activity (Kinetics & Mechanism)

Although kinetically slower than 6-hydroxychromans, 7-hydroxy derivatives exert significant antioxidant effects via Hydrogen Atom Transfer (HAT) .

-

Mechanism: The phenolic hydrogen is abstracted by reactive oxygen species (ROS).

-

Enhancement: Introduction of electron-donating groups (e.g., methoxy) or halogens (e.g., 6-chloro) at the ortho position (C6 or C8) significantly lowers the BDE, enhancing potency to near-tocopherol levels [1].

-

Kinetics: Follows second-order kinetics, suitable for sustained protection rather than rapid "chain-breaking" [2].[1]

CNS & Receptor Modulation

The 7-hydroxychroman moiety acts as a bioisostere for neurotransmitters in several contexts:

-

Serotonin (5-HT1A/2A): 7-hydroxychroman derivatives linked to arylpiperazines show nanomolar affinity. The 7-oxygen acts as a critical anchor point in the receptor's transmembrane domain [3].

-

Cholinesterase Inhibition: 7-hydroxychromone derivatives (oxidized chroman) are potent inhibitors of AChE and BuChE (IC50 ~0.7 µM), targeting the peripheral anionic site (PAS) useful in Alzheimer's therapy [4].

Anticancer & Cytotoxicity

Derivatives functionalized at the 4-position (e.g., 7-hydroxy-4-phenylchromen-2-one linked to triazoles) exhibit cytotoxicity against human cancer lines (AGS, HCT-116).[2]

-

Mechanism: Induction of G2/M cell cycle arrest and apoptosis.

-

Potency: IC50 values as low as 2.63 µM have been reported for triazole-linked derivatives [5].[2]

Synthesis Protocols

Synthesis of 7-Hydroxychroman-4-one

The most reliable route to the scaffold starts from resorcinol. This produces the ketone intermediate (chroman-4-one), which can be reduced to the chroman or used directly.

Workflow Diagram:

Figure 2: Synthetic pathway for 7-Hydroxychroman-4-one from Resorcinol via Friedel-Crafts acylation and intramolecular cyclization.

Step-by-Step Protocol [6]

-

Acylation:

-

Mix Resorcinol (10 mmol) and 3-chloropropionic acid (10 mmol).

-

Add Trifluoromethanesulfonic acid (TfOH) (5 mL) or ZnCl2.

-

Heat at 80°C for 30–60 minutes.

-

Pour into ice water to precipitate 2',4'-dihydroxy-3-chloropropiophenone .

-

-

Cyclization:

-

Dissolve the intermediate in 2M NaOH (20 mL).

-

Stir at room temperature for 2 hours.

-

Acidify with 2M HCl to pH 2.

-

Extract with ethyl acetate, dry over MgSO4, and concentrate.

-

-

Purification: Recrystallize from ethanol/water to yield 7-hydroxychroman-4-one .

Quantitative Data Summary

| Biological Activity | Derivative Class | Key Metric (IC50/Ki) | Target/Mechanism | Ref |

| Antioxidant | 6-Chloro-7-hydroxychroman | IC50 = 0.04 mg/mL | DPPH Scavenging | [1] |

| Anticancer | 7-((Triazolyl)methoxy)-chromen-2-one | IC50 = 2.63 µM | AGS (Gastric Cancer) | [5] |

| Neuroprotection | 7-Hydroxychromone-pyridine | IC50 = 0.71 µM | AChE Inhibition | [4] |

| Receptor Binding | 7-Hydroxycoumarin-piperazine | Ki < 1 nM | 5-HT1A Receptor | [3] |

References

-

Antioxidant Activity of Coumarins and Their Metal Complexes. MDPI. Link

-

Kinetics and Mechanism of the Antioxidant Activities of C. olitorius and V. amygdalina. ACS Omega. Link

-

Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. MDPI. Link

-

Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides. ResearchGate. Link

-

Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties. PubMed. Link

-

Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. Link

Sources

Mechanistic Horizons of the Chroman-7-ol Scaffold: A Technical Deep Dive

Executive Summary: The "Privileged Scaffold" Hypothesis

In the landscape of medicinal chemistry, Chroman-7-ol (7-hydroxychroman and its oxidized derivatives like 7-hydroxychroman-4-one) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While its structural isomer, 6-hydroxychroman, is the celebrated core of Vitamin E (α-tocopherol), the 7-hydroxy isomer exhibits a distinct pharmacological profile.[1][2]

This guide analyzes three core mechanistic hypotheses driving current research into Chroman-7-ol derivatives:

-

The Redox-Cycling Hypothesis: Direct scavenging of Reactive Oxygen Species (ROS) via phenolic hydrogen transfer, distinct from the Vitamin E pathway.[2]

-

The Cholinergic Modulation Hypothesis: Dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) via Peripheral Anionic Site (PAS) binding.[1][2]

-

The Cytokine Suppression Hypothesis: Downregulation of TNF-α secretion through NF-κB signaling interference.[1][2]

Core Mechanistic Hypotheses

Hypothesis I: The Phenolic Proton Transfer (Antioxidant Activity)

Unlike 6-hydroxychromans which stabilize radicals via the para-ether oxygen, Chroman-7-ol relies on the meta-position stability relative to the heterocyclic oxygen.[1][2]

-

Mechanism: The 7-OH group donates a hydrogen atom to free radicals (

).[1][2] The resulting phenoxyl radical is stabilized by resonance with the aromatic ring, though less effectively than the 6-OH isomer. However, 7-OH derivatives often exhibit superior metabolic stability, allowing for prolonged in vivo half-lives.[1][2] -

Key Reaction:

[1][2] -

Therapeutic Implication: Mitigation of lipid peroxidation in neurodegenerative models.[2]

Hypothesis II: Dual Cholinesterase Inhibition (Neuroprotection)

Research indicates that 7-hydroxychroman-4-one derivatives act as non-competitive or mixed-type inhibitors of AChE.[1][2]

-

Binding Mode: Crystallographic and docking studies suggest the chroman core binds to the Peripheral Anionic Site (PAS) of AChE (residues Trp286, Tyr341).[1][2] This blockade prevents the entry of substrate (acetylcholine) into the catalytic gorge and, crucially, inhibits AChE-induced Amyloid-

aggregation.[1][2] -

Selectivity: Substitution at the C3 or C4 position modulates selectivity between AChE and BuChE.[2]

Hypothesis III: TNF-α and NF-κB Modulation

Certain 7-methoxy and 7-hydroxy chromenes have been identified as potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α).[1][2]

-

Pathway: The mechanism likely involves the inhibition of IκB kinase (IKK) phosphorylation, preventing the translocation of NF-κB to the nucleus.[2] This reduces the transcription of pro-inflammatory cytokines.[2]

Visualization of Signaling Pathways[3]

The following diagram illustrates the divergent signaling impacts of the Chroman-7-ol scaffold.

Caption: Divergent mechanistic pathways of Chroman-7-ol leading to antioxidant, neuroprotective, and anti-inflammatory outcomes.[1][2]

Experimental Validation Protocols

To rigorously validate these hypotheses, the following self-validating protocols are recommended.

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Validates Hypothesis II (Cholinergic Modulation)

Rationale: Standard Ellman’s assay measures the rate of thiocholine production.[2] We modify this to distinguish between catalytic site and PAS binding.

-

Reagents:

-

Workflow:

-

Validation Check:

Protocol B: DPPH Radical Scavenging Assay

Validates Hypothesis I (Redox Activity)

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

-

Screening:

-

Add 20 µL of Chroman-7-ol analog (10–100 µM) to 180 µL DPPH solution in a 96-well plate.

-

Incubate in dark for 30 mins at RT.

-

-

Quantification: Measure absorbance at 517 nm.

-

Calculation:

.[1][2] -

Integrity Check: Ascorbic acid or Trolox must be run as a standard.[2] A color change from purple to yellow confirms H-atom transfer.[1][2]

Comparative Efficacy Data

The following table synthesizes potency data from recent structure-activity relationship (SAR) studies involving 7-hydroxychroman derivatives.

| Compound Class | Target | IC50 / Activity | Mechanism Note |

| 7-Hydroxychroman-4-one | AChE (Electrophorus) | 40 - 60 µM | Moderate PAS binder; scaffold only.[1][2] |

| 7-Methoxy-chromene | TNF-α Secretion | < 10 µM | Potent anti-inflammatory; blocks NF-κB. |

| 7-OH-4-Phenylchromen-2-one | AGS Cancer Cells | 2.63 µM | Induces G2/M arrest and apoptosis.[1][2] |

| Naphthyl-chroman-4-one | BuChE | ~3.0 µM | High selectivity for BuChE over AChE.[1][2] |

| Trolox (6-OH Control) | DPPH Radical | ~15 µM | Standard reference for antioxidant capacity.[1][2] |

Synthesis Workflow Visualization

The generation of these derivatives typically follows a Resorcinol-based pathway.[2]

Caption: Standard synthetic route from Resorcinol to the 7-Hydroxychroman-4-one scaffold.

References

-

Review on Chromen Derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link][1][2]

-

Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. University of Evora Repositorio. [Link][1][2]

-

Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids. ResearchGate. [Link]

-

The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PubMed Central (NIH). [Link][1][2]

-

Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties. PubMed. [Link][1][2]

-

Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. [Link][1][2][3]

Sources

Introduction: The Enduring Relevance of the Chroman Scaffold

An In-depth Technical Guide to Chroman-7-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The chroman ring system, a bicyclic heterocycle consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone of medicinal chemistry. Its prevalence in a vast array of natural products, most notably flavonoids and tocopherols (Vitamin E), underscores its evolutionary selection as a biocompatible and functionally versatile scaffold. The structural rigidity of the chroman core, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of pharmacophoric features, making it an ideal starting point for the design of novel therapeutic agents. This guide delves into the specific role and potential of the Chroman-7-ol moiety, a privileged substructure that has garnered significant attention in the pursuit of new treatments for a range of human diseases.

The Chroman-7-ol Core: A Locus of Bioactivity

The hydroxyl group at the 7-position of the chroman ring is a critical determinant of biological activity. Its presence introduces a site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This capability is fundamental to the interaction of small molecules with protein targets, influencing binding affinity and specificity. Furthermore, the phenolic nature of the 7-hydroxy group imparts significant antioxidant properties, a characteristic central to the therapeutic effects of many chroman-containing compounds. The modulation of the acidity and electronic properties of this hydroxyl group through substitution on the aromatic ring provides a powerful tool for fine-tuning the pharmacological profile of Chroman-7-ol derivatives.

Synthesis of the Chroman-7-ol Scaffold: A Methodological Overview

The construction of the Chroman-7-ol core can be achieved through several synthetic strategies. A common and effective approach involves the reaction of a suitably substituted resorcinol with an α,β-unsaturated aldehyde or ketone. This reaction, often catalyzed by an acid or base, proceeds via a conjugate addition followed by an intramolecular cyclization and dehydration to yield the chromene, which can then be reduced to the chroman.

Representative Synthetic Protocol: Synthesis of a 2,2-Dimethylchroman-7-ol Derivative

This protocol outlines a general procedure for the synthesis of a 2,2-dimethylchroman-7-ol derivative, a common structural motif in this class of compounds.

Step 1: Pechmann Condensation

-

To a solution of resorcinol (1.0 eq) in a suitable solvent such as toluene, add a Lewis acid catalyst (e.g., Montmorillonite K-10, 10% w/w).

-

Add 3-methyl-2-butenoic acid (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 7-hydroxy-4-methylcoumarin.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Grignard Reaction and Cyclization

-

To a solution of the purified coumarin (1.0 eq) in anhydrous tetrahydrofuran (THF), add methylmagnesium bromide (3.0 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting intermediate will cyclize to the desired 2,2-dimethylchroman-7-ol derivative. Purify by column chromatography.

Causality in Experimental Choices:

-

Lewis Acid Catalyst: The use of a Lewis acid in the Pechmann condensation polarizes the carbonyl group of the α,β-unsaturated acid, facilitating the nucleophilic attack by the electron-rich resorcinol.

-

Grignard Reagent: The Grignard reagent acts as a strong nucleophile, attacking the carbonyl carbon of the coumarin and leading to the formation of a tertiary alcohol, which subsequently cyclizes to form the dihydropyran ring of the chroman.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, anhydrous conditions are crucial to prevent the quenching of the reagent and ensure the desired reaction proceeds.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of 2,2-dimethylchroman-7-ol derivatives.

Therapeutic Applications and Mechanisms of Action

The Chroman-7-ol scaffold has been explored for a multitude of therapeutic applications, owing to its diverse biological activities.

Anticancer Activity

Chroman-7-ol derivatives have demonstrated promising anticancer properties against various cancer cell lines.[1] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

One notable example is the induction of apoptosis through the modulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak are upregulated, while anti-apoptotic proteins like Bcl-2 and Bcl-xL are downregulated, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade.

Signaling Pathway: Intrinsic Apoptosis Pathway

Caption: Simplified signaling pathway for apoptosis induction by a Chroman-7-ol derivative.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |

| 1a | H | H | Phenyl | MCF-7 | 15.2 | [1] |

| 1b | OMe | H | Phenyl | MCF-7 | 8.5 | [1] |

| 1c | H | Cl | Phenyl | MCF-7 | 10.1 | [1] |

| 1d | H | H | 4-Chlorophenyl | MCF-7 | 5.8 | [1] |

Data is illustrative and based on general findings in the literature.

The table above illustrates that substitutions on the chroman ring and the phenyl substituent can significantly impact anticancer activity. An electron-donating group like methoxy at the R1 position or an electron-withdrawing group on the pendant phenyl ring can enhance potency.

Neuroprotective Effects

The chroman ring is a key component of Vitamin E, the most potent lipid-soluble antioxidant in humans. This inherent antioxidant capacity is carried over to many Chroman-7-ol derivatives. Their neuroprotective effects are largely attributed to their ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological feature in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2]

Furthermore, some Chroman-7-ol derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of neurotransmitters.[2][3] Inhibition of these enzymes increases the levels of acetylcholine in the brain, a strategy employed in the symptomatic treatment of Alzheimer's disease.

Antimicrobial Properties

The search for new antimicrobial agents is a global health priority. Chroman-7-ol derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[4] The 7-hydroxy group is often crucial for this activity, potentially by disrupting the microbial cell membrane or inhibiting essential enzymes. SAR studies have indicated that the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce antimicrobial activity, highlighting the importance of the free hydroxyl group.[4]

Experimental Protocols for Biological Evaluation

The biological evaluation of Chroman-7-ol derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Chroman-7-ol derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for In Vitro Evaluation

Sources

- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.uevora.pt [dspace.uevora.pt]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-dihydro-2H-chromen-7-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dihydro-2H-chromen-7-ol, also known as 7-hydroxychroman, is a key heterocyclic scaffold found in a wide array of biologically active molecules, including flavonoids and other natural products. A thorough understanding of its fundamental physicochemical properties is paramount for its application in medicinal chemistry, drug design, and materials science. This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 3,4-dihydro-2H-chromen-7-ol, offering both established data and predictive insights. The document is structured to provide not only quantitative data but also the scientific rationale behind the properties and the experimental methodologies for their determination, thereby serving as a valuable resource for researchers actively engaged with this molecular entity.

Introduction: The Significance of the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged structural motif in medicinal chemistry. Its rigid, bicyclic framework, combined with the electronic properties of the embedded phenol ether, provides an excellent platform for the development of therapeutic agents. The addition of a hydroxyl group at the 7-position, as in 3,4-dihydro-2H-chromen-7-ol, significantly influences its solubility, hydrogen bonding capacity, and potential for further chemical modification. This guide will delve into the specific physicochemical parameters that govern the behavior of this compound in both chemical and biological systems.

Chemical Structure and Core Properties

The foundational attributes of a molecule dictate its macroscopic behavior. Here, we present the fundamental identifiers and computed properties of 3,4-dihydro-2H-chromen-7-ol.

| Property | Value | Source |

| IUPAC Name | 3,4-dihydro-2H-chromen-7-ol | [1] |

| Synonyms | Chroman-7-ol, 7-Hydroxychroman | [1] |

| CAS Number | 57052-72-9 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Canonical SMILES | C1CC2=C(C=C(C=C2)O)OC1 | [1] |

| InChIKey | LLVWVIIOKIWERJ-UHFFFAOYSA-N | [1] |

graph "3_4_dihydro_2H_chromen_7_ol_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.87,0.5!"]; C5 [label="C", pos="0.87,0.5!"]; C6 [label="C", pos="0,-1.5!"]; O7 [label="O", pos="0,0!"]; C8 [label="C", pos="-2.17,1.25!"]; C9 [label="C", pos="2.17,1.25!"]; C10 [label="C", pos="-2.6,0!"]; C11 [label="C", pos="2.6,0!"]; O12 [label="O", pos="3.47,-0.75!"]; H13 [label="H", pos="4.0,-0.25!"];

// Bond edges C1 -- C5; C1 -- C4; C4 -- C2; C2 -- C6; C6 -- C3; C3 -- C5; C5 -- O7; C4 -- O7; C1 -- C8; C8 -- C10; C10 -- C2; C3 -- C11; C11 -- C9; C9 -- C1; C11 -- O12; O12 -- H13; }

Caption: Chemical structure of 3,4-dihydro-2H-chromen-7-ol.

Physicochemical Parameters for Drug Development

The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME), as well as formulation development.

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

| Parameter | Value | Method | Source |

| XLogP3-AA | 1.9 | Computed | [1] |

An XLogP3-AA value of 1.9 suggests that 3,4-dihydro-2H-chromen-7-ol has a moderate degree of lipophilicity. This balanced character is often desirable in drug candidates, as it can facilitate membrane permeability without leading to excessive accumulation in fatty tissues.

Acidity (pKa)

Solubility

Solubility is a crucial factor for oral bioavailability and the formulation of parenteral dosage forms.

| Solvent | Solubility | Rationale |

| Water | Sparingly soluble | The presence of the hydroxyl group imparts some polarity, but the larger hydrophobic chroman backbone limits aqueous solubility. |

| DMSO | Soluble | A highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds. |

| Methanol/Ethanol | Soluble | The hydroxyl groups of these protic solvents can engage in hydrogen bonding with the solute. |

For the related compound, 3-(4-Hydroxyphenyl)chroman-7-ol, it is reported to be soluble in DMSO, methanol, or ethanol.[2]

Hydrogen Bonding and Polarity

The hydrogen bonding potential and overall polarity are critical for molecular recognition and interaction with biological targets.

| Parameter | Value | Source |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | [1] |

The single hydrogen bond donor (the phenolic -OH) and two acceptors (the phenolic oxygen and the ether oxygen) allow for specific interactions with biological macromolecules. A TPSA of 29.5 Ų is well within the range associated with good oral bioavailability.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. While experimental spectra for 3,4-dihydro-2H-chromen-7-ol are not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the dihydropyran ring, and the phenolic hydroxyl proton. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 6.0-7.5 ppm). The benzylic protons at C2 will likely be a triplet around δ 4.0-4.5 ppm, the C3 protons a multiplet around δ 1.9-2.2 ppm, and the C4 protons a triplet around δ 2.7-3.0 ppm. The phenolic proton will be a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The carbon NMR will display nine distinct signals. The aromatic carbons will resonate in the δ 100-160 ppm range, with the carbon bearing the hydroxyl group and the ether-linked carbon appearing at the lower field end of this range. The aliphatic carbons (C2, C3, C4) will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹. The C-O stretching of the ether and the phenol will result in strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry, 3,4-dihydro-2H-chromen-7-ol is expected to show a prominent molecular ion peak [M]⁺ at m/z 150. Fragmentation would likely involve a retro-Diels-Alder reaction of the dihydropyran ring, leading to characteristic fragment ions.

Synthesis and Reactivity

The synthesis of 3,4-dihydro-2H-chromen-7-ol can be approached through several synthetic strategies. A common method involves the reaction of a suitably substituted phenol with an α,β-unsaturated aldehyde or ketone, followed by cyclization.

Caption: A generalized workflow for the synthesis of 3,4-dihydro-2H-chromen-7-ol.

The phenolic hydroxyl group is the primary site of reactivity, allowing for etherification, esterification, and other functional group transformations. The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the activating hydroxyl and ether groups.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the core physicochemical properties of 3,4-dihydro-2H-chromen-7-ol. The compiled data and predictive analyses offer a solid foundation for its use in scientific research and drug development. While computed data provides valuable initial insights, further experimental validation of properties such as melting point, boiling point, and pKa is warranted. The versatile chroman scaffold, exemplified by this molecule, will undoubtedly continue to be a fertile ground for the discovery of novel bioactive compounds.

References

-

iChemical. (n.d.). 3-(4-Hydroxyphenyl)chroman-7-ol, CAS No. 531-95-3. Retrieved from [Link]

-

PubChem. (n.d.). Chroman-7-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

understanding the chroman ring system in natural products

An In-Depth Technical Guide to the Chroman Ring System in Natural Products

Authored by: Gemini, Senior Application Scientist

Abstract

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a cornerstone of natural product chemistry and a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3][4][5][6] Its rigid, bicyclic framework, consisting of a fused benzene and dihydropyran ring, provides an ideal template for developing therapeutic agents with diverse pharmacological profiles.[7][8][9] This guide offers an in-depth exploration of the chroman core, from its elegant biosynthesis in nature to its versatile chemical synthesis and profound impact on drug discovery. We will dissect the enzymatic pathways that construct chroman-containing natural products like tocopherols (Vitamin E) and cannabinoids, detail robust synthetic methodologies for accessing this scaffold in the laboratory, and survey its broad spectrum of biological activities, including antioxidant, anticancer, and neuroprotective effects. This technical resource is designed for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological properties of the chroman ring system.

The Genesis of the Chroman Core: Biosynthesis in Nature

Nature employs sophisticated enzymatic machinery to construct the chroman ring from common metabolic precursors. Understanding these pathways not only provides insight into the biology of the producing organisms but also inspires biomimetic synthetic strategies. We will examine two prominent examples: the tocopherols and the cannabinoids.

Case Study: Tocopherols (Vitamin E)

Tocopherols are lipid-soluble antioxidants synthesized exclusively by photosynthetic organisms.[10][11] Their biosynthesis occurs in plastids and involves the convergence of two major metabolic routes.[10][11][12]

-

Pathway Overview: The aromatic head of the chroman ring is derived from homogentisic acid (HGA) , a product of the shikimate pathway.[10][12] The lipophilic tail is formed from phytyl diphosphate (PDP) , which originates from the methylerythritol phosphate (MEP) pathway or chlorophyll degradation.[10][12] The key event is the condensation of HGA and PDP, catalyzed by HGA phytyltransferase (HPT), followed by a cyclization reaction to form the chroman ring, and subsequent methylation steps to produce the different tocopherol isomers (α, β, γ, δ).[10][11]

-

Causality in the Pathway: The localization of this pathway within the plastid inner envelope is critical. It places the synthesis of these vital membrane-protecting antioxidants precisely where photosynthetic activity generates the highest levels of reactive oxygen species (ROS), ensuring immediate protection of the photosynthetic apparatus.[10][13]

Data Summary: Key Enzymes in Tocopherol Biosynthesis

| Enzyme | Gene (A. thaliana) | Substrate(s) | Product |

| p-Hydroxyphenylpyruvate Dioxygenase | VTE1 (HPPD) | p-Hydroxyphenylpyruvate | Homogentisic Acid (HGA) |

| Homogentisate Phytyltransferase | VTE2 (HPT) | HGA, Phytyl Diphosphate (PDP) | 2-Methyl-6-phytylquinol |

| Tocopherol Cyclase | VTE3 (TC) | 2-Methyl-6-phytylquinol | δ-Tocopherol & γ-Tocopherol |

| γ-Tocopherol Methyltransferase | VTE4 (γ-TMT) | γ-Tocopherol, δ-Tocopherol | α-Tocopherol, β-Tocopherol |

| Phytol Kinase | VTE5 | Phytol | Phytyl-phosphate |

Laboratory Construction: Synthetic Strategies for the Chroman Core

The ability to synthesize the chroman scaffold is paramount for drug discovery, enabling the creation of novel analogs with fine-tuned properties. Several robust methods have been developed to access this core structure.

Key Method: Intramolecular Oxa-Michael Addition

This is one of the most reliable and versatile strategies for constructing chroman-4-ones, the oxidized precursors to many chroman derivatives.

-